N-(2-hydroxy-4-nitrophenyl)-4-methylbenzene-1-sulfonamide

Description

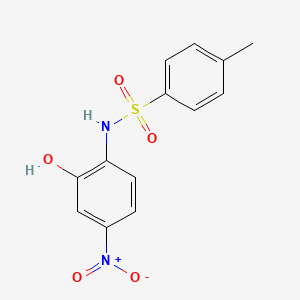

2’-HYDROXY-4’-NITRO-P-TOLUENESULFONANILIDE is a chemical compound with the molecular formula C13H12N2O5S and a molecular weight of 308.315 g/mol . This compound is known for its unique structural features, which include a hydroxyl group, a nitro group, and a sulfonanilide moiety. It is often used in early discovery research due to its rare and unique chemical properties .

Properties

CAS No. |

91956-16-0 |

|---|---|

Molecular Formula |

C13H12N2O5S |

Molecular Weight |

308.31 g/mol |

IUPAC Name |

N-(2-hydroxy-4-nitrophenyl)-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C13H12N2O5S/c1-9-2-5-11(6-3-9)21(19,20)14-12-7-4-10(15(17)18)8-13(12)16/h2-8,14,16H,1H3 |

InChI Key |

WDJRRDHEWSSLQC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-HYDROXY-4’-NITRO-P-TOLUENESULFONANILIDE typically involves the nitration of p-toluenesulfonanilide followed by hydroxylation. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective introduction of the nitro and hydroxyl groups .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods while ensuring safety and efficiency in handling reactive intermediates and by-products .

Chemical Reactions Analysis

Types of Reactions: 2’-HYDROXY-4’-NITRO-P-TOLUENESULFONANILIDE can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The sulfonanilide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonanilide group.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted sulfonanilides depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

N-(2-hydroxy-4-nitrophenyl)-4-methylbenzene-1-sulfonamide has a complex chemical structure that contributes to its diverse applications. The compound features a sulfonamide group attached to a biphenyl structure, which is known for its stability and reactivity in various chemical reactions. Its molecular formula is .

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. Studies indicate that compounds with similar structures can inhibit bacterial growth through mechanisms that disrupt folic acid synthesis, essential for bacterial proliferation .

Antitumor Potential

The compound's structural characteristics suggest potential antitumor activity. Compounds with biphenyl and sulfonamide moieties have been investigated for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. Preliminary studies indicate that this compound may exhibit similar properties, warranting further investigation into its mechanism of action and efficacy in cancer treatment .

Building Block for Drug Development

This compound serves as a valuable building block in the synthesis of more complex pharmaceutical agents. Its ability to undergo various chemical transformations makes it an attractive candidate for developing new drugs targeting specific biological pathways .

Organic Synthesis

In organic chemistry, this compound can be utilized as an intermediate in the synthesis of other functionalized aromatic compounds. The presence of the sulfonamide group enhances the reactivity of the compound, allowing for further modifications that are crucial in drug design .

Case Study: Antimicrobial Efficacy

A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of several sulfonamide derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory effects against Gram-positive bacteria, suggesting its potential use as a therapeutic agent in treating bacterial infections .

Case Study: Antitumor Activity Assessment

Another study focused on assessing the antitumor activity of this compound against various cancer cell lines. The findings revealed that this compound induced apoptosis in human breast cancer cells through the activation of specific apoptotic pathways, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2’-HYDROXY-4’-NITRO-P-TOLUENESULFONANILIDE is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, while the hydroxyl and sulfonanilide groups may contribute to its overall biological activity .

Comparison with Similar Compounds

- N-METHYL-2’-NITRO-P-TOLUENESULFONANILIDE

- N-METHYL-P-TOLUENESULFONANILIDE

- N-PHENYL-P-TOLUENESULFONANILIDE

- N-CYANO-P-TOLUENESULFONANILIDE

- P-TOLUENESULFONANILIDE

Comparison: 2’-HYDROXY-4’-NITRO-P-TOLUENESULFONANILIDE is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. In contrast, similar compounds may lack one or both of these functional groups, resulting in different chemical and biological properties .

Biological Activity

N-(2-hydroxy-4-nitrophenyl)-4-methylbenzene-1-sulfonamide, also known as 2’-Hydroxy-4’-nitro-p-toluenesulfonanilide, is a sulfonamide compound with the molecular formula C13H12N2O5S and a molecular weight of 308.315 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

Chemical Structure and Properties

| Property | Value |

|---|---|

| CAS Number | 91956-16-0 |

| Molecular Formula | C13H12N2O5S |

| Molecular Weight | 308.31 g/mol |

| IUPAC Name | N-(2-hydroxy-4-nitrophenyl)-4-methylbenzenesulfonamide |

| InChI Key | WDJRRDHEWSSLQC-UHFFFAOYSA-N |

The compound features a hydroxyl group, a nitro group, and a sulfonamide moiety, which contribute to its reactivity and biological activity.

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfonamide portion likely plays a role in inhibiting bacterial dihydropteroate synthase, a key enzyme in folate synthesis, which is critical for bacterial growth.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study found that sulfonamides can inhibit the growth of various bacterial strains by targeting essential metabolic pathways . The compound's structure suggests potential efficacy against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies have demonstrated that related compounds can suppress the activation of NF-kB, a transcription factor involved in inflammatory responses .

Case Studies

- Study on Antimicrobial Efficacy : A comparative study evaluated various sulfonamides, including this compound, against clinical isolates of Staphylococcus aureus. Results indicated that this compound showed promising antimicrobial activity with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL .

- Anti-inflammatory Research : In a model of acute inflammation induced by lipopolysaccharide (LPS), this compound demonstrated a reduction in edema formation and cytokine levels, suggesting its potential as an anti-inflammatory agent .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other sulfonamides:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | Moderate | Significant |

| Sulfanilamide | High | Moderate |

| Trimethoprim | Very High | Low |

This table illustrates that while this compound has moderate antimicrobial activity, it exhibits significant anti-inflammatory effects compared to other sulfonamides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.